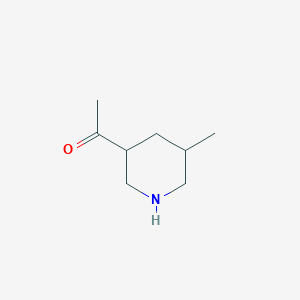
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes an amino group, a methoxymethyl group, and a methyl group attached to a dihydropyridinone ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the reaction of 5-aminopyrazolo[4,3-b]pyridine with halomethyl carbonyl compounds in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like 1,4-dioxane. The mixture is stirred at room temperature and then heated under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. One key target is the enzyme Nicotinamide N-Methyltransferase (NNMT), which plays a crucial role in metabolic processes. By inhibiting NNMT, the compound can modulate energy metabolism and influence cellular functions such as mitochondrial biogenesis and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-methylquinolin: Shares a similar amino group and heterocyclic structure but differs in its specific ring system and functional groups.
5-Amino-1,2,3-triazoles: These compounds also contain an amino group and are known for their diverse biological activities.
5-Amino-1,2,4-thiadiazoles: Similar in having an amino group but with a different heterocyclic core, offering unique chemical properties.
Uniqueness
What sets 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one apart is its specific combination of functional groups and its ability to interact with NNMT. This unique interaction makes it a promising candidate for therapeutic applications, particularly in metabolic health and muscle growth .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-amino-1-(methoxymethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(9)3-4-8(11)10(6)5-12-2/h3-4H,5,9H2,1-2H3 |
Clave InChI |
VNFLECXZPXMTBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=O)N1COC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)




![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)



![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)


![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)
